molecular formula C18H20N2O4 B10759156 N5-[4-(Phenylmethoxy)phenyl]-L-glutamine

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine

Cat. No.: B10759156
M. Wt: 328.4 g/mol
InChI Key: BYSBXIPCDJNEBG-UHFFFAOYSA-N
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Description

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is a synthetic compound known for its potential applications in medicinal chemistry. It is a derivative of L-glutamine, modified with a phenylmethoxy group, which enhances its biological activity and specificity. This compound has been studied for its role as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting leukotriene A4 hydrolase, which is involved in inflammatory responses.

    Medicine: Potential therapeutic agent for treating inflammatory diseases such as psoriasis, inflammatory bowel disease, and asthma.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine exerts its effects by inhibiting leukotriene A4 hydrolase. This enzyme is responsible for the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the levels of leukotriene B4, thereby mitigating inflammation. The molecular target is the active site of leukotriene A4 hydrolase, where the compound binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is unique due to its specific inhibition of leukotriene A4 hydrolase, which is not observed in its similar compounds. The presence of the phenylmethoxy group enhances its binding affinity and specificity towards the enzyme, making it a potent inhibitor .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid

InChI

InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23)

InChI Key

BYSBXIPCDJNEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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